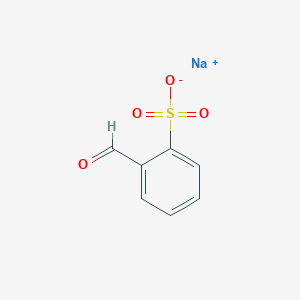

sodium;2-formylbenzenesulfonate

Description

Chemical Identity and Properties Sodium 2-formylbenzenesulfonate (CAS No. 1008-72-6) is an aromatic sulfonate with the molecular formula C₇H₅NaO₄S and a molecular weight of 208.17 g/mol . Structurally, it features a sulfonate group (-SO₃⁻) at the benzene ring’s 2-position and a formyl (-CHO) group adjacent to it. This compound is a white to pale yellow powder with high water solubility (1000 g/L at 25°C) and stability under inert conditions . Its reactivity is driven by the aldehyde group, which participates in condensation and coordination reactions, while the sulfonate group enhances hydrophilicity and ionic character .

Properties

IUPAC Name |

sodium;2-formylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S.Na/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPUQRRLAAPXGT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “sodium;2-formylbenzenesulfonate” involves several steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally includes the following steps:

Initial Reaction: The starting materials undergo a series of chemical reactions, often involving halogenation or alkylation.

Intermediate Formation: The intermediate compounds are formed through controlled reaction conditions, such as temperature and pressure adjustments.

Final Synthesis: The final compound is synthesized through purification and crystallization processes.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and automated systems. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The crude product is purified using techniques like distillation, chromatography, or recrystallization.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Compound “sodium;2-formylbenzenesulfonate” undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated compounds in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Organic Synthesis

Sodium 2-formylbenzenesulfonate serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to introduce formyl groups into organic molecules makes it valuable in creating complex structures.

Key Applications:

- Dyes and Pigments : It is primarily used in the production of fluorescent whitening agents such as CBS (a fluorescent brightener), which is widely applied in laundry detergents and textiles due to its excellent resistance to chlorine and sunlight .

- Pharmaceutical Intermediates : The compound acts as a reagent in synthesizing pharmaceutical intermediates, facilitating the development of new drugs .

Dye Manufacturing

The compound's role in dye manufacturing is notable due to its chemical reactivity and stability.

Case Study: Fluorescent Whitening Agent (CBS)

CBS is synthesized from sodium 2-formylbenzenesulfonate and is utilized in various consumer products. Its application enhances the brightness of fabrics and paper products, making it a staple in the textile industry. The compound's properties allow it to withstand harsh washing conditions, ensuring longevity and effectiveness .

Environmental Applications

Sodium 2-formylbenzenesulfonate has been explored for its potential in environmental remediation.

Heavy Metal Removal

Research indicates that derivatives of this compound can be used in cation exchange processes to remove heavy metals from wastewater. Modified chitosan derivatives incorporating sodium 2-formylbenzenesulfonate have shown promise in trapping heavy metals effectively .

Biological Applications

Recent studies have investigated the biological properties of sodium 2-formylbenzenesulfonate-based compounds.

Biological Sensing

The compound has been utilized in developing chromogenic sensors for detecting various biological molecules. Its derivatives exhibit unique spectroscopic properties, making them suitable for sensing applications .

Synthesis Techniques

The synthesis of sodium 2-formylbenzenesulfonate typically involves sulfonation reactions using ortho-chlorobenzaldehyde and sodium sulfite under specific catalytic conditions. Recent advancements have simplified this process, enhancing yield and reducing costs .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of compound “sodium;2-formylbenzenesulfonate” involves its interaction with specific molecular targets and pathways. It may act by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

Affecting Signal Transduction: Influencing cellular signaling pathways to alter cell function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Comparative Analysis

Reactivity and Functional Utility

- Aldehyde Group Advantage : Sodium 2-formylbenzenesulfonate’s -CHO group enables Schiff base formation and metal coordination , critical for creating heterogeneous catalysts (e.g., Cu-LS-FAS) . This contrasts with sodium benzene sulfonate, which lacks such reactivity .

- Sulfonate vs. Sulfonic Acid Derivatives : Unlike 2-phenylbenzimidazole-5-sulfonic acid (a UV absorber), sodium 2-formylbenzenesulfonate’s sulfonate group provides water solubility without UV-blocking properties, directing its use toward synthesis and analytical standards .

Catalytic Applications Modified vs. Unmodified Lignosulfonate: Sodium lignosulfonate alone cannot immobilize metals effectively. Condensation with sodium 2-formylbenzenesulfonate introduces aldehyde groups, enabling covalent binding to Cu²⁺ and recyclable catalysis .

Regulatory and Safety Profiles Food Industry Compliance: Sodium 2-formylbenzenesulfonate is approved as a food additive standard in Japan, unlike sodium lignosulfonate, which is restricted to non-food industrial uses . Hazard Profile: The compound’s aldehyde group necessitates careful handling (e.g., inert gas storage) to avoid oxidation, a concern absent in simpler sulfonates like sodium benzene sulfonate .

Research Findings and Data

- Catalytic Efficiency : Cu-LS-FAS (derived from sodium 2-formylbenzenesulfonate) achieved >90% yield in synthesizing tricyclic indoles and maintained >85% activity after 5 cycles .

- Solubility Advantage : 1000 g/L solubility in water surpasses many aromatic sulfonates (e.g., 2-phenylbenzimidazole-5-sulfonic acid: ~50 g/L), enabling homogeneous reaction conditions .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing sodium 2-formylbenzenesulfonate, and what analytical techniques are essential for confirming its structural integrity?

- Methodological Answer : Synthesis typically involves sulfonation and formylation steps starting from benzene derivatives. Critical analytical techniques include Fourier-transform infrared spectroscopy (FTIR) to verify the aldehyde (-CHO) and sulfonate (-SO₃⁻) groups, X-ray photoelectron spectroscopy (XPS) to confirm elemental composition (e.g., sulfur and sodium), and thermogravimetric analysis (TGA) to assess thermal stability . Purity can be validated via elemental analysis (EA) and solubility profiling in water (1000 g/L at 25°C) .

Q. How does the solubility profile of sodium 2-formylbenzenesulfonate in aqueous and organic solvents impact its application in green chemistry methodologies?

- Methodological Answer : Its high water solubility (1000 g/L) makes it ideal for aqueous-phase reactions, reducing reliance on volatile organic solvents. However, compatibility with organic substrates requires optimizing solvent mixtures (e.g., water/ethanol or water/THF) to balance reactivity and solubility. Stability under varying pH and temperature must also be monitored due to its air-sensitive nature .

Q. What are the stability and storage protocols for sodium 2-formylbenzenesulfonate to prevent degradation under experimental conditions?

- Methodological Answer : Store under inert gas (N₂ or Ar) at 2–8°C to avoid oxidation of the aldehyde group. Use desiccants to prevent hygroscopic degradation. Pre-experiment stability tests (e.g., FTIR and melting point analysis) are recommended to ensure integrity .

Advanced Research Questions

Q. How does the aldehyde functional group in sodium 2-formylbenzenesulfonate influence its reactivity in heterogeneous catalyst design, and what methodologies optimize metal immobilization efficiency?

- Methodological Answer : The aldehyde group enables covalent bonding with amine-functionalized supports (e.g., modified lignosulfonate) via Schiff base formation. To optimize metal immobilization (e.g., Cu²⁺), use field-emission scanning electron microscopy (FESEM) to assess surface morphology and XPS to quantify metal loading. Kinetic studies under varying pH and temperature can refine coordination efficiency .

Q. What strategies can researchers employ to address discrepancies in catalytic performance data when using sodium 2-formylbenzenesulfonate-derived catalysts across different reaction systems?

- Methodological Answer : Contradictions in catalytic activity (e.g., in tricyclic indole synthesis vs. arylpyridine formation) may stem from substrate-specific interactions. Conduct control experiments to isolate variables (e.g., solvent polarity, catalyst loading). Use inductively coupled plasma mass spectrometry (ICP-MS) to detect metal leaching, which can cause inconsistent results .

Q. In mechanistic studies, how can spectroscopic and computational methods elucidate the role of sodium 2-formylbenzenesulfonate in facilitating cross-coupling reactions?

- Methodological Answer : In situ FTIR and nuclear magnetic resonance (NMR) can track intermediate formation (e.g., imine or metal-ligand complexes). Density functional theory (DFT) simulations model electronic interactions between the sulfonate group and metal centers. Compare experimental turnover frequencies (TOFs) with computational activation energies to validate mechanisms .

Data Contradiction and Methodological Challenges

Q. How should researchers interpret conflicting reports on the air sensitivity of sodium 2-formylbenzenesulfonate in catalytic applications?

- Methodological Answer : Discrepancies may arise from differences in storage protocols or reaction atmospheres. Replicate experiments under strict inert conditions (glovebox or Schlenk line) and compare degradation rates via high-performance liquid chromatography (HPLC) . Publish full experimental details (e.g., gas environment, humidity) to enhance reproducibility .

Q. What methodological challenges arise when scaling up reactions involving sodium 2-formylbenzenesulfonate, and how can they be mitigated?

- Methodological Answer : Scaling up heterogeneous reactions risks uneven mixing and heat dissipation. Use flow chemistry systems to maintain consistent reaction conditions. Monitor exothermic events with differential scanning calorimetry (DSC) and optimize catalyst recycling protocols via FESEM to detect structural changes after reuse cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.